3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride is a chemical compound with the molecular formula C₁₄H₂₄BrClN₂O₂. It features a bromo substituent, two ethoxy groups, and a diethylamino group, which contribute to its unique properties and potential applications. This compound is notable for its structural complexity, which includes multiple functional groups that can interact with biological systems.
The synthesis of 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride involves several key reactions:
The synthesis methods for 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride can be summarized as follows:
This compound has several potential applications:
Interaction studies involving 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride focus on its binding affinity and activity against various biological targets:
Several compounds share structural similarities with 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Bromo-3-ethoxyaniline hydrochloride | Similar bromo and ethoxy groups | Less complex structure |
3-Chloro-4-(2-diethylaminoethoxy)-5-ethoxyaniline | Chlorine instead of bromine | Potentially different biological activity |
3-Bromo-4-methoxyaniline | Contains a methoxy group instead of ethoxy | May exhibit different solubility characteristics |
3-Bromo-5-butoxy-beta-(diethylamino)-p-phenetidine | Longer butoxy chain | Different pharmacokinetics due to chain length |
The uniqueness of 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds.